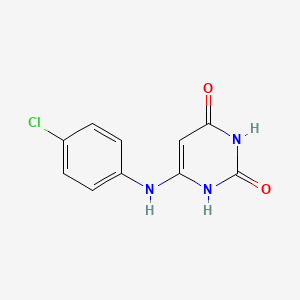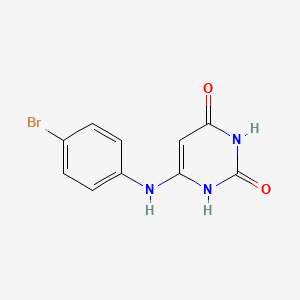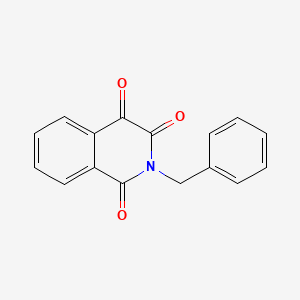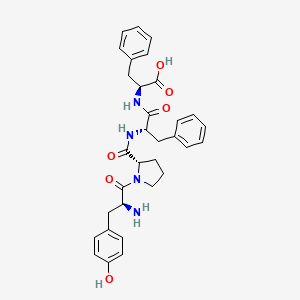
H-Tyr-Pro-Phe-Phe-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr-Pro-Phe-Phe-OH, also known as L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalanine, is a tetrapeptide composed of the amino acids tyrosine, proline, and two phenylalanine residues. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and peptide research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The tyrosine residue is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for the phenylalanine residues.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and potential for automation.
化学反応の分析
Types of Reactions
H-Tyr-Pro-Phe-Phe-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nitration can be achieved using nitric acid, while sulfonation can be performed with sulfur trioxide-pyridine complex.
Major Products Formed
Oxidation: Dityrosine and other oxidized tyrosine derivatives.
Reduction: Reduced forms of the peptide with cleaved disulfide bonds.
Substitution: Nitrated or sulfonated tyrosine derivatives.
科学的研究の応用
H-Tyr-Pro-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of H-Tyr-Pro-Phe-Phe-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with opioid receptors, influencing pain perception and other physiological processes.
類似化合物との比較
Similar Compounds
H-Tyr-Tic-Phe-Phe-OH: A selective δ-opioid receptor ligand with both agonist and antagonist properties.
H-Tyr-Pro-Trp-Phe-NH2: Known as endomorphin 1, a potent endogenous opioid peptide.
H-Tyr-Phe-OH: An orally active inhibitor of angiotensin-converting enzyme (ACE) with potential therapeutic applications.
Uniqueness
H-Tyr-Pro-Phe-Phe-OH is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and undergo various chemical modifications makes it a versatile compound for research and development.
特性
CAS番号 |
213768-49-1 |
|---|---|
分子式 |
C32H36N4O6 |
分子量 |
572.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H36N4O6/c33-25(18-23-13-15-24(37)16-14-23)31(40)36-17-7-12-28(36)30(39)34-26(19-21-8-3-1-4-9-21)29(38)35-27(32(41)42)20-22-10-5-2-6-11-22/h1-6,8-11,13-16,25-28,37H,7,12,17-20,33H2,(H,34,39)(H,35,38)(H,41,42)/t25-,26-,27-,28-/m0/s1 |
InChIキー |
SDJCVHZDMZOUDX-LJWNLINESA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
配列 |
YPFF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



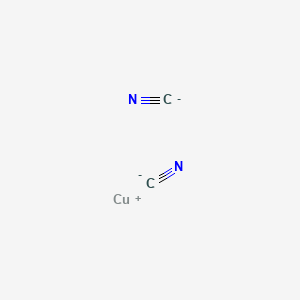
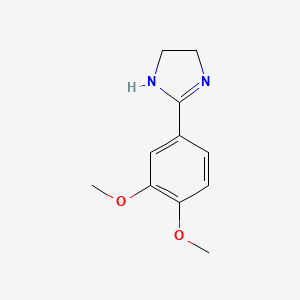
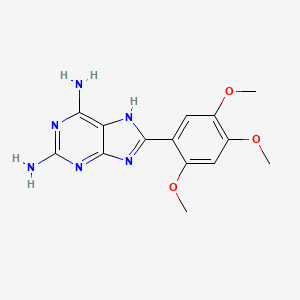
![(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B3062224.png)
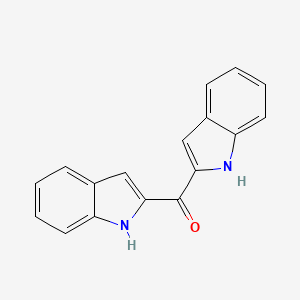
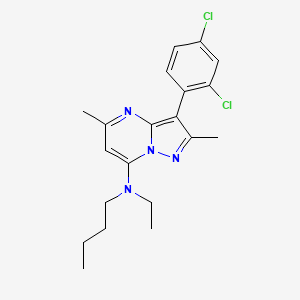
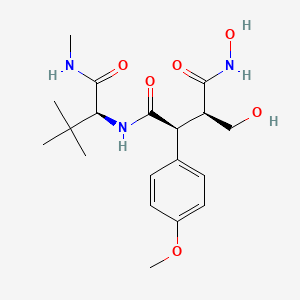

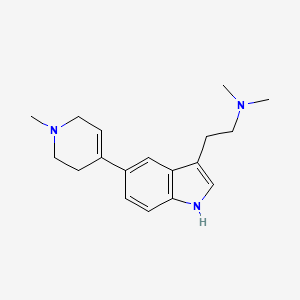
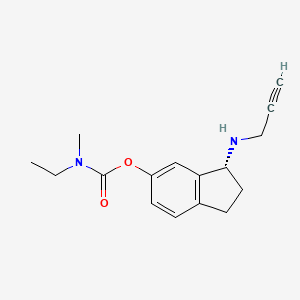
![3-[(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B3062258.png)
